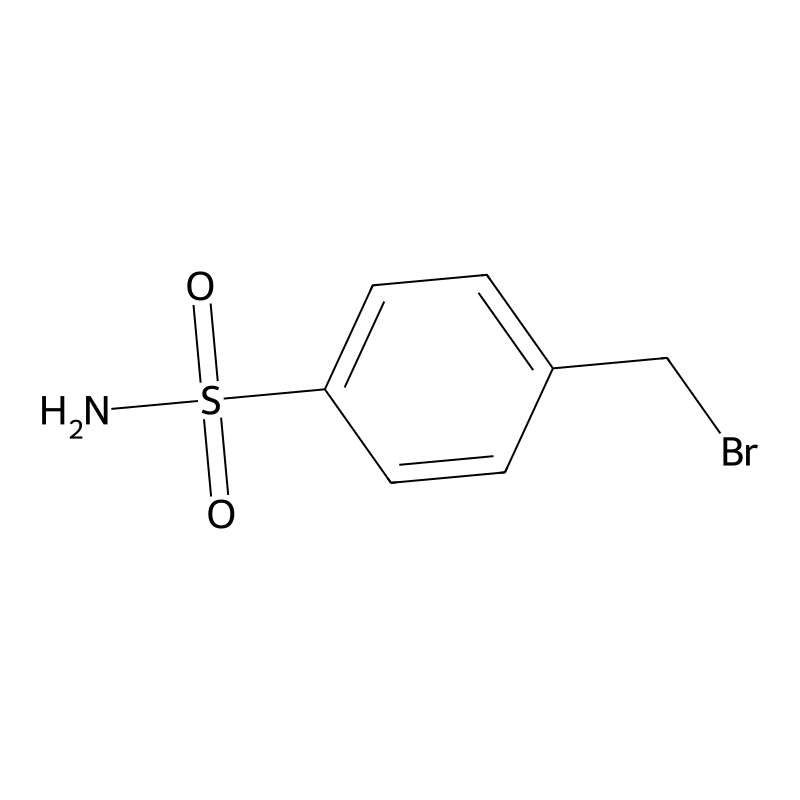4-Bromomethylbenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of other molecules
-(Bromomethyl)benzenesulfonamide is primarily used as a building block in the synthesis of other molecules. Due to the presence of the reactive bromomethyl group (CH₂Br), it can readily participate in various substitution reactions, allowing for the introduction of diverse functionalities.
- Chemokine Receptor Type 4 (CXCR4) inhibitors: Studies have explored the use of 4-(bromomethyl)benzenesulfonamide in the synthesis of potent CXCR4 inhibitors. These inhibitors target the CXCR4 receptor, which plays a crucial role in various physiological processes, including immune cell migration and cancer progression. By binding to CXCR4, these inhibitors can potentially block its activity and offer therapeutic benefits in CXCR4-related diseases. []
4-Bromomethylbenzenesulfonamide, with the chemical formula CHBrNOS, is an organic compound featuring a bromomethyl group attached to a benzenesulfonamide moiety. This compound is primarily synthesized in laboratory settings and is recognized for its role as a building block in organic synthesis. The presence of the bromomethyl group (–CHBr) makes it highly reactive, allowing it to participate in various nucleophilic substitution reactions, which are essential for introducing diverse functional groups into molecular architectures.
As 4-(Bromomethyl)benzenesulfonamide is a building block for more complex molecules, it doesn't have a direct mechanism of action itself. Its significance lies in the properties of the final synthesized compounds. For example, the derived CXCR4 inhibitor mentioned earlier would likely function by binding to the CXCR4 receptor, thereby affecting specific cellular processes [].
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Avoid contact with skin and eyes.
- Dispose of waste according to proper laboratory procedures.
4-Bromomethylbenzenesulfonamide is utilized as a precursor in the synthesis of more complex molecules. A notable reaction involves its use in creating 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide, which acts as a potent inhibitor of Chemokine Receptor Type 4 (CXCR4). The general reaction can be represented as follows:
In this reaction, the bromine atom is displaced by a nucleophile, such as an amine group from a quinoline derivative, facilitating the formation of new sulfonamide derivatives .
While 4-bromomethylbenzenesulfonamide itself does not exhibit direct biological activity, its derivatives have shown significant potential in medicinal chemistry. Compounds synthesized from this building block have been evaluated for their ability to inhibit specific receptors and enzymes involved in various disease processes. For instance, derivatives targeting the CXCR4 receptor are particularly noteworthy due to their implications in cancer metastasis and immune response modulation .
The synthesis of 4-bromomethylbenzenesulfonamide typically involves several key steps:
- Starting Materials: The synthesis begins with benzenesulfonyl chloride and bromomethane.
- Reaction Conditions: The reaction is generally performed under controlled conditions to ensure high yields and purity.
- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
The detailed synthetic pathway may vary depending on specific experimental conditions and desired derivatives .
4-Bromomethylbenzenesulfonamide serves multiple purposes in research and industry:
- Building Block: It is primarily used as a precursor for synthesizing more complex sulfonamide compounds.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly as inhibitors of chemokine receptors involved in cancer progression and other diseases .
- Chemical Research: The compound's reactivity allows it to be employed in various
Research into the interaction of 4-bromomethylbenzenesulfonamide with biological targets has revealed its potential binding affinities. Studies focus on how its derivatives interact with specific enzymes or receptors, which is crucial for understanding their mechanisms of action and potential side effects. For example, preliminary data suggest that certain derivatives may effectively inhibit bacterial resistance mechanisms or modulate metabolic pathways .
Several compounds share structural similarities with 4-bromomethylbenzenesulfonamide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | CHNOS | Contains a methyl group instead of bromomethyl |
| 4-Bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | CHBrNOS | Naphthalene ring structure; different reactivity |
| 4-Amino-N-(pyridin-2-yl)benzene-1-sulfonamide | CHNOS | Contains an amino group; different biological profile |
The presence of the bromomethyl group distinguishes 4-bromomethylbenzenesulfonamide from these similar compounds, enhancing its reactivity and potential biological activity compared to others lacking this feature.








